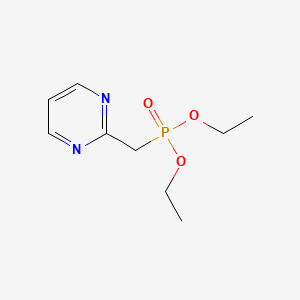

Diethyl (2-Pyrimidinylmethyl)phosphonate

Description

Diethyl (2-pyrimidinylmethyl)phosphonate is a phosphorus-containing compound characterized by a pyrimidine ring directly attached to a methylphosphonate group. This structure enables its participation in diverse synthetic pathways, particularly in the formation of nitrogen-containing heterocycles, which are critical in medicinal chemistry and materials science . Its reactivity stems from the electron-withdrawing pyrimidine ring, which activates the phosphonate group for nucleophilic substitutions and cyclocondensation reactions . Applications include the synthesis of pharmacologically active molecules, such as DNA-targeting inhibitors , and intermediates for natural product synthesis .

Properties

Molecular Formula |

C9H15N2O3P |

|---|---|

Molecular Weight |

230.20 g/mol |

IUPAC Name |

2-(diethoxyphosphorylmethyl)pyrimidine |

InChI |

InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-9-10-6-5-7-11-9/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

VZEDJYBHLYBXBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=NC=CC=N1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD32662359” involves a series of chemical reactions under controlled conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of “MFCD32662359” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency in the product.

Chemical Reactions Analysis

Types of Reactions

“MFCD32662359” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

The reactions involving “MFCD32662359” typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions, including temperature and solvent, are carefully controlled to achieve the desired reaction outcomes.

Major Products

The major products formed from the reactions of “MFCD32662359” depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

“MFCD32662359” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.

Industry: It is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

Conclusion

“MFCD32662359” is a versatile compound with significant importance in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and more.

Comparison with Similar Compounds

Structural Features and Reactivity

The structural uniqueness of diethyl (2-pyrimidinylmethyl)phosphonate lies in its pyrimidine substituent, which distinguishes it from other phosphonates. Key comparisons include:

- Diethyl (α-alkylthiomethyl)phosphonates (e.g., diethyl (α-methylthiomethyl)phosphonate): These compounds exhibit sulfur-containing substituents that influence reactivity. For instance, reactions with oximes yield fused oxazole-phosphonate hybrids, with sulfur extrusion (R₂SH) driving selectivity . In contrast, the pyrimidinylmethyl group in this compound facilitates cyclocondensation with diamines to form coumarin-linked heterocycles .

- Dimethyl/Dibutyl Phosphonates : Alkyl chain length (methyl, ethyl, butyl) affects steric hindrance and solubility. For example, dibutyl phosphonates show lower reactivity in hydrolysis due to increased hydrophobicity .

- Diethyl (hydroxy(phenyl)methyl)phosphonate : The hydroxyl and phenyl groups enhance hydrogen-bonding interactions, making this compound more reactive in catalytic transformations compared to the pyrimidinyl analog .

Table 1: Structural and Reactivity Comparison

Table 2: Reaction Yields Under Alkaline Hydrolysis

| Compound | Conditions | Yield (%) |

|---|---|---|

| 30-phosphonate of 3-acetylbetulin | Room temperature | 61 |

| 3-acetyl-30-phosphonobetulinic acid | Jones reagent oxidation | 63 |

| Dibutyl 1-butyryloxyphosphonate | Ethanol, reflux | 50 |

Catalytic and Functional Performance

This compound exhibits moderate catalytic efficiency compared to specialized analogs:

- In aldol reactions, diethyl (hydroxy(phenyl)methyl)phosphonate achieves 85% conversion using a zirconia catalyst, while the pyrimidinyl variant requires longer reaction times for similar yields .

- Its phosphonate group enhances membrane permeability in bioactive molecules, as seen in DNA-targeting inhibitors where it outperforms non-phosphorylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.